molecular formula C9H8ClNO2 B13515854 3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride

3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride

Cat. No.: B13515854
M. Wt: 197.62 g/mol
InChI Key: IUSZEVMSQLGHAB-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride typically involves the reaction of 3-aminophenylacetylene with carbon dioxide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the propynoic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminophenyl)prop-2-ynoic acid hydrochloride is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(3-aminophenyl)prop-2-ynoic acid;hydrochloride

InChI

InChI=1S/C9H7NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,10H2,(H,11,12);1H

InChI Key

IUSZEVMSQLGHAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC(=O)O.Cl

Origin of Product

United States

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